Ethyl 2,2-diethylacetoacetate

Descripción

BenchChem offers high-quality Ethyl 2,2-diethylacetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-diethylacetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

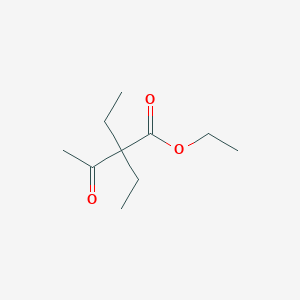

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,2-diethyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-5-10(6-2,8(4)11)9(12)13-7-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIQRLLXVVSKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167269 | |

| Record name | Ethyl 2,2-diethylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-57-4 | |

| Record name | Ethyl 2,2-diethyl-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2-diethylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,2-diethylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-diethylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 2,2-diethylacetoacetate

Foreword: Understanding the Molecular Landscape

In the realm of synthetic organic chemistry and drug development, a thorough understanding of the physical properties of a molecule is paramount. It is this fundamental knowledge that informs reaction conditions, purification strategies, formulation development, and safety protocols. This guide provides an in-depth technical exploration of the core physical characteristics of Ethyl 2,2-diethylacetoacetate (CAS No. 1619-57-4), a β-keto ester of significant interest. As a Senior Application Scientist, my objective is not merely to present data, but to provide a narrative that intertwines these properties with practical, field-proven insights, elucidating the causality behind experimental choices and ensuring a self-validating system of protocols.

Molecular Identity and Structural Attributes

Ethyl 2,2-diethylacetoacetate, systematically named ethyl 2,2-diethyl-3-oxobutanoate, possesses a unique structural architecture that dictates its physical behavior. The presence of a central quaternary carbon, flanked by a ketone and an ester functional group, sterically hinders the α-position, influencing its reactivity and intermolecular interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| IUPAC Name | ethyl 2,2-diethyl-3-oxobutanoate | [1] |

| CAS Number | 1619-57-4 | [1][2] |

| SMILES | CCC(CC)(C(=O)C)C(=O)OCC | [1] |

Macroscopic and Thermodynamic Properties

The bulk physical properties of a compound are the tangible manifestations of its underlying molecular structure and intermolecular forces. For Ethyl 2,2-diethylacetoacetate, these properties suggest a stable, high-boiling liquid with moderate density.

Physical State and Appearance

At standard temperature and pressure, Ethyl 2,2-diethylacetoacetate is a colorless to pale yellow liquid.[3] This is consistent with its relatively low molecular weight and the absence of extensive hydrogen bonding networks that would favor a solid state.

Melting Point

A definitive experimental melting point for Ethyl 2,2-diethylacetoacetate is not widely reported in the literature, which is common for liquids that solidify at very low temperatures. For comparison, the less substituted ethyl acetoacetate has a melting point of -45 °C.[4] It can be reasonably inferred that the increased alkyl substitution in Ethyl 2,2-diethylacetoacetate, which disrupts crystal lattice formation, would result in an even lower melting point.

Boiling Point

The boiling point is a critical parameter for purification by distillation. Due to its relatively high molecular weight and polar functional groups, Ethyl 2,2-diethylacetoacetate has a high boiling point.

| Condition | Boiling Point | Source(s) |

| Atmospheric Pressure (760 mmHg) | 216 °C (Predicted) | [5] |

| Reduced Pressure (13 mmHg) | 84 - 86 °C | [2] |

Expert Insight: The significant reduction in boiling point under vacuum is a key practical consideration. High-temperature distillation at atmospheric pressure can lead to decomposition of β-keto esters. Therefore, vacuum distillation is the preferred method for purification, minimizing thermal stress on the molecule.

Density

The density of Ethyl 2,2-diethylacetoacetate is slightly less than that of water.

| Temperature | Density | Source(s) |

| 17.2 °C | 0.9707 g/cm³ | [5] |

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

| Temperature | Refractive Index (n_D) | Source(s) |

| 20 °C | 1.433 | [2] |

Solubility Profile

The solubility of a compound is a critical factor in its application, influencing its miscibility in reaction mixtures and its behavior in biological systems. As a general principle, the presence of both polar carbonyl groups and nonpolar alkyl chains in Ethyl 2,2-diethylacetoacetate suggests it will be soluble in a range of organic solvents.

While quantitative solubility data is sparse, qualitative assessments and analogy to similar esters indicate the following:

-

Soluble in: Common organic solvents such as ethanol, diethyl ether, acetone, and chlorinated solvents.[3]

-

Slightly Soluble to Immiscible in: Water. The hydrophobic nature of the diethyl and ethyl groups limits its aqueous solubility.[3]

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, allowing for structural elucidation and confirmation of identity.

Infrared (IR) Spectroscopy

The IR spectrum of a β-keto ester is characterized by the prominent absorptions of its two carbonyl groups.

Expected IR Absorptions for Ethyl 2,2-diethylacetoacetate:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1740 | Strong, Sharp |

| C=O (Ketone) | ~1715 | Strong, Sharp |

| C-O (Ester) | ~1200 | Strong |

| C-H (Alkyl) | ~2850-2990 | Medium to Strong |

Expert Insight: The presence of two distinct carbonyl peaks is a hallmark of β-keto esters. The ester carbonyl typically appears at a slightly higher wavenumber than the ketone carbonyl due to the electron-withdrawing effect of the adjacent oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Predicted ¹H NMR Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (acetyl) | ~2.1 | Singlet | 3H |

| OCH₂CH₃ (ester) | ~4.1 | Quartet | 2H |

| CH₂CH₃ (diethyl) | ~1.8 | Quartet | 4H |

| OCH₂CH₃ (ester) | ~1.2 | Triplet | 3H |

| CH₂CH₃ (diethyl) | ~0.8 | Triplet | 6H |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~205 |

| C=O (Ester) | ~170 |

| Quaternary C | ~60 |

| OCH₂ (Ester) | ~61 |

| CH₂ (Diethyl) | ~25 |

| CH₃ (Acetyl) | ~28 |

| OCH₂CH₃ (Ester) | ~14 |

| CH₂CH₃ (Diethyl) | ~8 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[6]

Expected Key Fragments:

-

[M]⁺•: 186 (Molecular Ion)

-

[M - OCH₂CH₃]⁺: 141 (Loss of ethoxy group)

-

[M - CH₂CH₃]⁺: 157 (Loss of an ethyl group)

-

[CH₃CO]⁺: 43 (Acetyl cation)

Experimental Protocols for Physical Property Determination

The following section outlines the standard methodologies for determining the key physical properties of liquid esters like Ethyl 2,2-diethylacetoacetate.

Boiling Point Determination (Micro-scale)

Causality: For high-boiling liquids, determining the boiling point at atmospheric pressure can be challenging and may lead to decomposition. A micro-scale method under ambient or reduced pressure is often preferred for accuracy and safety.

Caption: Workflow for micro-scale boiling point determination.

Density Measurement

Causality: A pycnometer is used to accurately determine the density of a liquid by measuring the mass of a known volume. It is crucial that the pycnometer is clean, dry, and calibrated with a liquid of known density (e.g., deionized water) at the desired temperature.

Caption: Logical flow for density measurement using a pycnometer.

Safety, Handling, and Storage

Trustworthiness: A self-validating system of protocols must include robust safety measures.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[3]

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[1]

Conclusion

The physical properties of Ethyl 2,2-diethylacetoacetate are a direct consequence of its molecular structure. Its liquid state, high boiling point, and solubility in organic solvents are all predictable and understandable through the lens of its functional groups and alkyl framework. The experimental methodologies outlined provide a reliable means for verifying these properties, ensuring the quality and consistency of this important chemical intermediate in research and development settings.

References

-

The Good Scents Company. (n.d.). ethyl 2-ethyl acetoacetate 2-ethyl-3-oxobutanoic acid ethyl ester. Retrieved from [Link][3]

-

Wikipedia. (2023, December 2). Ethyl acetoacetate. In Wikipedia. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538781, Ethyl 2,2-diethylacetoacetate. Retrieved from [Link][1]

-

MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69002, Ethyl 2,2-dimethylacetoacetate. Retrieved from [Link]

-

ECMDB. (n.d.). Ethyl-2-methylacetoacetate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13328085, Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]

-

National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

-

YouTube. (2021). NMR spectrum of ethyl acetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wiley Online Library. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

-

ResearchGate. (2021). NMR spectrum of ethyl acetate. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link][6]

- Google Patents. (n.d.). Process for preparation of fluorinated beta-keto ester.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 182348, 2-(Diethylamino)ethyl 3-oxobutanoate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2023). Diethyl 2-Cyano-3-oxosuccinate. Retrieved from [Link]

Sources

- 1. Ethyl 2,2-diethylacetoacetate | C10H18O3 | CID 538781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2,2-diethylacetoacetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. ethyl 2-ethyl acetoacetate [thegoodscentscompany.com]

- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Analysis of Ethyl 2,2-diethylacetoacetate: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic data for Ethyl 2,2-diethylacetoacetate (E-DEA), a β-keto ester of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not just the data, but also the underlying principles and experimental considerations, ensuring a comprehensive understanding of the spectroscopic characterization of this compound.

Introduction to Ethyl 2,2-diethylacetoacetate

Ethyl 2,2-diethylacetoacetate is a derivative of acetoacetic acid, characterized by the presence of two ethyl groups at the α-position. This substitution precludes the possibility of keto-enol tautomerism, a common phenomenon in many β-keto esters.[1] Consequently, the spectroscopic analysis of E-DEA is simplified, as the data represents a single, stable keto-form. Understanding the spectroscopic signature of E-DEA is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2] For Ethyl 2,2-diethylacetoacetate, both ¹H and ¹³C NMR are invaluable for confirming its unique structure.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimental spectra in public databases, the following NMR data is predicted based on computational models. These predictions provide a reliable estimation of the expected chemical shifts.[1][3]

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 2,2-diethylacetoacetate

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Structure | Chemical Shift (δ, ppm) | Multiplicity |

| a (CH₃-C=O) | ~2.1 | Singlet |

| b (α-C(CH₂CH₃)₂) | - | - |

| c (α-CH₂CH₃) | ~1.8 | Quartet |

| d (α-CH₂CH₃) | ~0.8 | Triplet |

| e (O-CH₂CH₃) | ~4.1 | Quartet |

| f (O-CH₂CH₃) | ~1.2 | Triplet |

| g (C=O, ketone) | - | - |

| h (C=O, ester) | - | - |

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality NMR spectra.

-

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2,2-diethylacetoacetate in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as an internal reference standard, with its signal defined as 0.0 ppm.[4]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

-

Interpretation of NMR Spectra

-

¹H NMR: The spectrum is expected to show four distinct signals corresponding to the four types of non-equivalent protons in the molecule. The ethyl groups at the α-position will appear as a quartet and a triplet, as will the ethyl group of the ester functionality. The singlet for the acetyl methyl group will be a key identifier.

-

¹³C NMR: The proton-decoupled spectrum should display six signals, corresponding to the six unique carbon environments. The two carbonyl carbons (ketone and ester) are expected to have the largest chemical shifts, appearing significantly downfield. The quaternary α-carbon will likely show a weaker signal.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of Ethyl 2,2-diethylacetoacetate is expected to be dominated by the characteristic absorption bands of its ester and ketone functional groups.

Table 2: Expected IR Absorption Bands for Ethyl 2,2-diethylacetoacetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C=O (Ketone) | Stretch | 1715-1725 | Strong |

| C-O (Ester) | Stretch | 1150-1250 | Strong |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |

| C-H (sp³) | Bend | 1375 and 1450 | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like E-DEA, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The most prominent features in the IR spectrum of E-DEA will be the two strong carbonyl stretching bands. The ester C=O stretch is expected at a slightly higher wavenumber than the ketone C=O stretch. The presence of strong C-O stretching bands further confirms the ester group. The C-H stretching and bending vibrations from the alkyl chains will also be present. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is a key confirmation that the molecule exists solely in its keto form.

Caption: Key regions in the expected IR spectrum of E-DEA.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition, and the fragmentation pattern can offer valuable structural clues.[3]

Expected Mass Spectral Data

The mass spectrum of Ethyl 2,2-diethylacetoacetate is expected to show a molecular ion peak corresponding to its molecular weight (186.25 g/mol ). The fragmentation pattern will be influenced by the presence of the ketone and ester functional groups.

Table 3: Expected Major Fragments in the Mass Spectrum of Ethyl 2,2-diethylacetoacetate

| m/z | Proposed Fragment | Fragmentation Pathway |

| 186 | [M]⁺ | Molecular Ion |

| 157 | [M - C₂H₅]⁺ | α-cleavage (loss of an ethyl radical from the α-position) |

| 141 | [M - OC₂H₅]⁺ | α-cleavage (loss of the ethoxy radical from the ester) |

| 113 | [M - C₂H₅ - CO₂]⁺ or [M - OC₂H₅ - CO]⁺ | Subsequent loss of CO or CO₂ from fragment ions |

| 85 | [CH₃CO-C(C₂H₅)₂]⁺ | Cleavage of the ester group |

| 43 | [CH₃CO]⁺ | Acylium ion |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) as a standard method for volatile compounds. EI involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and subsequent fragmentation.

-

Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The fragmentation of β-keto esters in mass spectrometry is often directed by the carbonyl groups. For Ethyl 2,2-diethylacetoacetate, the following fragmentation pathways are anticipated:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage. Loss of one of the α-ethyl groups (C₂H₅, mass 29) would result in a fragment at m/z 157. Cleavage of the bond between the ester carbonyl and the ethoxy group would lead to the loss of an ethoxy radical (OC₂H₅, mass 45), giving a fragment at m/z 141.

-

Acylium Ion Formation: A common fragmentation pathway for ketones and esters is the formation of an acylium ion. The formation of the acetyl cation ([CH₃CO]⁺) would result in a prominent peak at m/z 43.

Caption: Primary fragmentation pathways for E-DEA in MS.

Conclusion

The spectroscopic characterization of Ethyl 2,2-diethylacetoacetate by NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its structure. The absence of keto-enol tautomerism simplifies the spectral interpretation. The predicted NMR data, in conjunction with the expected characteristic IR absorptions and mass spectral fragmentation patterns, serves as a robust reference for researchers working with this important synthetic intermediate. Adherence to standardized experimental protocols is paramount for obtaining high-quality, reproducible data, thereby ensuring the integrity of research and development outcomes.

References

-

Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

-

LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Bowie, J. H.; et al. Mass Spectra of β-Keto Esters. Aust. J. Chem.1969 , 22(8), 1771-1777. [Link]

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

LibreTexts. 9.7: 13C-NMR Spectroscopy. [Link]

- P. J. Hore. Nuclear Magnetic Resonance. Oxford University Press, 1995.

-

Doc Brown's Chemistry. Interpreting the infrared spectrum of ethyl ethanoate (ethyl acetate). [Link]

-

Dummies.com. How to Find Functional Groups in the IR Spectrum. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

An In-depth Technical Guide to the Core Reactions of Ethyl 2,2-diethylacetoacetate

Abstract

Ethyl 2,2-diethylacetoacetate is a substituted β-keto ester of significant interest in synthetic organic chemistry. Its utility stems from the reactivity conferred by the keto and ester functional groups, providing a versatile scaffold for constructing more complex molecular architectures. This technical guide offers a comprehensive exploration of the pivotal reactions involving this compound, beginning with its own synthesis via the classic acetoacetic ester pathway and extending to its subsequent transformations. We will delve into the mechanistic underpinnings of its hydrolysis and decarboxylation to yield ketones, and its application as a precursor in the synthesis of heterocyclic systems, such as pyrazolidinediones. This document is intended for researchers, chemists, and professionals in drug development, providing both theoretical insights and practical, field-tested protocols to facilitate its application in the laboratory.

Introduction: The Strategic Importance of Substituted β-Keto Esters

β-Keto esters, such as ethyl acetoacetate (EAA), are cornerstone reagents in organic synthesis, primarily due to the presence of an "active methylene" group—a CH₂ group flanked by two electron-withdrawing carbonyls (one ketone, one ester).[1] This unique positioning significantly increases the acidity of the α-protons (pKa ≈ 11 in water), facilitating their removal by common bases to form a resonance-stabilized enolate.[2][3] This enolate is a potent carbon nucleophile, central to the formation of new carbon-carbon bonds, a fundamental objective in the synthesis of organic molecules.[3]

Ethyl 2,2-diethylacetoacetate represents a dialkylated derivative of EAA. Its synthesis and subsequent reactions exemplify the power of the acetoacetic ester synthesis to create sterically hindered and specifically substituted ketones and heterocyclic structures that are valuable intermediates in medicinal chemistry and materials science.[4][5]

Physicochemical Properties

A thorough understanding of a reagent's physical properties is critical for its effective use in experimental design, particularly concerning purification and reaction setup.

| Property | Value | Source |

| IUPAC Name | ethyl 2,2-diethyl-3-oxobutanoate | [6] |

| Molecular Formula | C₁₀H₁₈O₃ | [6] |

| Molar Mass | 186.25 g/mol | [6] |

| CAS Number | 1619-57-4 | [6] |

| Appearance | Liquid | N/A |

| Boiling Point | Data not readily available; estimated >200°C | N/A |

Core Synthesis: Preparation of Ethyl 2,2-diethylacetoacetate

The primary route to Ethyl 2,2-diethylacetoacetate is the sequential alkylation of the parent compound, ethyl acetoacetate. This process leverages the nucleophilicity of the enolate generated from EAA.[5] The reaction proceeds in two distinct, sequential alkylation steps.

Mechanism and Experimental Rationale

The synthesis is a classic example of C-alkylation via an Sₙ2 mechanism.[7]

-

Enolate Formation: A suitable base, typically sodium ethoxide (NaOEt) in ethanol, is used to deprotonate the α-carbon of ethyl acetoacetate. The choice of ethoxide as the base is strategic; its conjugate acid is ethanol, the solvent, which prevents unwanted transesterification reactions that could occur with other alkoxides.[5]

-

First Alkylation: The resulting enolate ion attacks an ethyl halide (e.g., ethyl bromide) in an Sₙ2 reaction, forming ethyl 2-ethylacetoacetate. Primary and secondary alkyl halides are most effective, as tertiary halides tend to undergo elimination.[7]

-

Second Alkylation: The process is repeated. The mono-alkylated product still possesses one acidic α-proton. A second equivalent of base generates a new enolate, which is then alkylated with another equivalent of ethyl bromide to yield the final product, ethyl 2,2-diethylacetoacetate.

The stepwise nature of this synthesis allows for the introduction of two different alkyl groups if desired, highlighting the versatility of the acetoacetic ester synthesis.[5]

Experimental Workflow: Diethylation of Ethyl Acetoacetate

Caption: Workflow for the synthesis of Ethyl 2,2-diethylacetoacetate.

Detailed Laboratory Protocol

Materials:

-

Ethyl acetoacetate

-

Absolute Ethanol (EtOH)

-

Sodium metal (Na) or Sodium Ethoxide (NaOEt)

-

Ethyl Bromide (EtBr)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium metal (2.1 equivalents) in absolute ethanol with stirring.

-

First Enolate Formation: Cool the resulting sodium ethoxide solution in an ice bath. Add ethyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir for 1 hour.

-

First Alkylation: Add ethyl bromide (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Second Alkylation: Cool the mixture back to 0 °C. Add the second portion of sodium ethoxide (prepared separately or use commercial NaOEt, 1.0 equivalent). Then, add the second portion of ethyl bromide (1.05 equivalents) dropwise. Heat the mixture to reflux again for 3-4 hours.

-

Workup and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, wash with saturated aqueous NH₄Cl, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Final Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure ethyl 2,2-diethylacetoacetate.

Key Reaction: Ketonic Hydrolysis and Decarboxylation

A principal application of alkylated acetoacetic esters is their conversion into ketones.[8] This transformation involves a hydrolysis step followed by a thermally induced decarboxylation of the intermediate β-keto acid.[1] For ethyl 2,2-diethylacetoacetate, this reaction yields 3-ethyl-2-pentanone.

Mechanistic Pathway

The process occurs in two main stages:

-

Saponification: The ester is first hydrolyzed under basic conditions (e.g., aqueous NaOH) to form the sodium salt of the β-keto acid. This step is a standard ester saponification.

-

Acidification & Decarboxylation: The reaction mixture is then acidified (e.g., with dilute HCl or H₂SO₄). This protonates the carboxylate to form the free β-keto acid. Upon gentle heating, this intermediate readily loses carbon dioxide through a cyclic, six-membered transition state to yield an enol, which rapidly tautomerizes to the more stable ketone product.[9]

Caption: Pathway of ketonic hydrolysis and decarboxylation.

Detailed Laboratory Protocol

Materials:

-

Ethyl 2,2-diethylacetoacetate

-

10% Aqueous Sodium Hydroxide (NaOH)

-

10% Aqueous Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrolysis: In a round-bottom flask, combine ethyl 2,2-diethylacetoacetate (1.0 equivalent) with 10% aqueous NaOH (2.5 equivalents). Heat the mixture at reflux for 2-3 hours until the organic layer has completely dissolved.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify by slowly adding 10% H₂SO₄ until the solution is strongly acidic (pH ~1-2). CO₂ evolution will be observed.

-

Decarboxylation and Extraction: Gently heat the acidified solution on a water bath at 50-60 °C for about 30 minutes to ensure complete decarboxylation. After cooling, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Final Purification: The resulting crude 3-ethyl-2-pentanone can be purified by distillation.

Key Reaction: Synthesis of Heterocyclic Compounds

β-dicarbonyl compounds are exceptional precursors for the synthesis of a wide variety of heterocyclic systems.[4] Ethyl 2,2-diethylacetoacetate can react with binucleophiles like hydrazine to form five-membered rings. A prominent example is the synthesis of 4,4-diethyl-3,5-pyrazolidinedione.

Mechanistic Rationale

The reaction is a double condensation. Hydrazine (H₂N-NH₂) possesses two nucleophilic nitrogen atoms. The reaction proceeds via:

-

Initial Condensation: One nitrogen atom of hydrazine attacks one of the carbonyl groups (the more electrophilic ketone) of the β-keto ester, forming a hydrazone intermediate after dehydration.

-

Intramolecular Cyclization: The second nitrogen atom then attacks the remaining carbonyl group (the ester) in an intramolecular nucleophilic acyl substitution reaction. This displaces the ethoxide leaving group and forms the stable five-membered pyrazolidinedione ring.

Caption: Synthesis of a pyrazolidinedione heterocyclic system.

Detailed Laboratory Protocol

Materials:

-

Ethyl 2,2-diethylacetoacetate

-

Hydrazine hydrate

-

Ethanol

-

Acetic Acid (catalytic)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2,2-diethylacetoacetate (1.0 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Isolation of Product: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4-diethyl-3,5-pyrazolidinedione.

Conclusion

Ethyl 2,2-diethylacetoacetate serves as a powerful and illustrative example of the synthetic utility embedded in β-keto esters. Its preparation through a controlled, sequential alkylation of ethyl acetoacetate demonstrates a fundamental C-C bond-forming strategy. Furthermore, its subsequent transformations—specifically the ketonic hydrolysis to form substituted ketones and its cyclocondensation to generate heterocyclic structures—provide reliable and robust pathways to valuable chemical entities. The protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary knowledge to confidently employ these reactions in the pursuit of novel molecular discovery and development.

References

-

Chemistry for everyone. (2024). Ethyl Acetoacetate: Synthesis & Applications. [Link][3]

-

Organic Syntheses. Acetoacetic acid, ethyl ester. [Link][10]

-

Britannica. Ethyl acetoacetate | Synthesis, Reactions, Esterification. [Link][4]

-

YouTube. (2022). ethylacetoacetic synthesis | Ethyl acetoacetate preparation. [Link][7]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link][5]

-

YouTube. (2018). Acetoacetic Ester Synthesis Reaction Mechanism. [Link][9]

-

Chemistry LibreTexts. (2021). Chapter 21: Ester Enolates. [Link][8]

-

Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link][11]

-

ACS Publications. (2010). Reaction of 4,4-diethyl-3,5-pyrazolidinedione with carboxylic acid anhydrides. N-acylation vs O-acylation. [Link][12]

-

ResearchGate. (2018). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. [Link][13]

-

JSciMed Central. (2014). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. [Link][14]

-

Synthetic Communications. (1993). IMPROVED ALKYLATION OF ETHYL ACETOACETATE AND DIETHYL MALONATE. [Link][15]

Sources

- 1. shivajicollege.ac.in [shivajicollege.ac.in]

- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 4. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ethyl 2,2-diethylacetoacetate | C10H18O3 | CID 538781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 15. tandfonline.com [tandfonline.com]

IUPAC name for Ethyl 2,2-diethylacetoacetate

An In-depth Technical Guide to the Nomenclature and Properties of Ethyl 2,2-diethylacetoacetate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2,2-diethylacetoacetate, a disubstituted β-keto ester of significant interest in synthetic organic chemistry. The primary focus of this document is the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) nomenclature, providing researchers and drug development professionals with a foundational understanding of the principles governing its name. Beyond nomenclature, this guide delves into the compound's physicochemical properties, outlines a standard synthetic protocol with mechanistic insights, and discusses key spectroscopic characteristics for its unambiguous identification. The content is structured to deliver not just factual data, but also the causal logic behind the compound's structure, reactivity, and analysis, adhering to the highest standards of scientific integrity.

Systematic IUPAC Nomenclature: From Structure to Name

The common name "Ethyl 2,2-diethylacetoacetate" provides immediate clues to the molecule's structure but lacks the precision required for unambiguous chemical communication. The systematic IUPAC name, ethyl 2,2-diethyl-3-oxobutanoate , is derived by applying a hierarchical set of rules that precisely describe its molecular architecture. The process is a logical dissection of the molecule into its constituent functional groups and parent structures.

Foundational Principles of Ester Nomenclature

The IUPAC naming convention for an ester is analogous to that of a salt.[1] The name is bipartite: the first part identifies the alkyl group originating from the alcohol, and the second part identifies the carboxylate portion derived from the parent carboxylic acid, with the "-oic acid" suffix replaced by "-oate".[2][3]

Deconstruction of Ethyl 2,2-diethylacetoacetate

The systematic naming of this specific β-keto ester can be achieved through the following steps:

-

Identify the Ester's Alcohol and Carboxylate Moieties : The structure contains an ethyl group (-CH₂CH₃) bonded to an oxygen atom, which is the remnant of the alcohol (ethanol). The remainder of the molecule constitutes the carboxylate portion. The ethyl group from the alcohol is named first.

-

Determine the Parent Carboxylate Chain : The principal carbon chain is the one containing the ester's carbonyl carbon. For this molecule, the longest continuous chain including this carbon is four carbons long. Therefore, the parent alkane is butane, and the corresponding carboxylate is butanoate .

-

Identify and Number Substituents : The butanoate chain is numbered starting from the carbonyl carbon as C1.

-

A ketone (C=O) functional group is present on C3. As a substituent, it is denoted by the prefix "oxo- ". Its position is indicated as 3-oxo .

-

Two ethyl groups (-CH₂CH₃) are attached to C2. These are named as "diethyl ". Their position is specified as 2,2-diethyl .

-

-

Assemble the Full IUPAC Name : The components are assembled in the order: (alcohol-derived alkyl group) (substituent positions)-(substituent names)-(oxo position)-(oxo prefix)(parent carboxylate).

This logical assembly results in the unambiguous IUPAC name: ethyl 2,2-diethyl-3-oxobutanoate .[4][5]

Caption: Synthetic pathway for Ethyl 2,2-diethyl-3-oxobutanoate.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The absence of an α-proton in ethyl 2,2-diethyl-3-oxobutanoate leads to a distinct spectroscopic signature compared to its mono- or non-alkylated precursors. [6]

Protocol: Acquiring Spectroscopic Data

-

Sample Preparation : Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃) for NMR analysis. For IR, a neat sample can be analyzed as a thin film on a salt plate (NaCl or KBr).

-

¹H NMR Spectroscopy : Acquire a proton NMR spectrum (e.g., at 400 MHz). Key signals to observe are the triplet and quartet for the ester ethyl group, a triplet and quartet for the two C2-ethyl groups, and a singlet for the C4 methyl protons. Crucially, the characteristic signal for an α-proton (typically a singlet or quartet around 3.4 ppm in related compounds) will be absent.

-

¹³C NMR Spectroscopy : Acquire a carbon NMR spectrum. Diagnostic peaks include two distinct carbonyl signals (one for the ester, ~170 ppm, and one for the ketone, >200 ppm), the quaternary α-carbon (C2), and signals for the various methyl and methylene carbons.

-

Infrared (IR) Spectroscopy : Acquire an IR spectrum. Two strong absorption bands are expected in the carbonyl region: one for the ester C=O stretch (~1740 cm⁻¹) and one for the ketone C=O stretch (~1715 cm⁻¹).

Expected Spectroscopic Data

| Technique | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Absence of α-H | N/A | The α-carbon (C2) is quaternary, lacking any attached protons. |

| C4 Methyl Protons | ~2.1 ppm (singlet) | Protons of the acetyl group (CH₃-C=O). | |

| C2 Ethyl Protons | ~1.8 ppm (quartet), ~0.8 ppm (triplet) | Two equivalent ethyl groups attached to the quaternary C2. | |

| Ester Ethyl Protons | ~4.2 ppm (quartet), ~1.2 ppm (triplet) | Protons of the ethyl ester group (-O-CH₂CH₃). | |

| ¹³C NMR | Ketone Carbonyl (C3) | >200 ppm | Characteristic shift for a ketone carbonyl carbon. |

| Ester Carbonyl (C1) | ~170 ppm | Characteristic shift for an ester carbonyl carbon. | |

| Quaternary Carbon (C2) | ~60 ppm | The disubstituted α-carbon. | |

| IR | Ester C=O Stretch | ~1740 cm⁻¹ | Stretching vibration of the ester carbonyl group. |

| Ketone C=O Stretch | ~1715 cm⁻¹ | Stretching vibration of the ketone carbonyl group. |

Note: Exact chemical shifts may vary depending on the solvent and instrument.

Conclusion

The systematic name ethyl 2,2-diethyl-3-oxobutanoate precisely defines the molecular structure of the compound commonly known as Ethyl 2,2-diethylacetoacetate. This guide has demonstrated that the IUPAC nomenclature is not an arbitrary label but a logical descriptor derived from fundamental principles. For the practicing scientist, a thorough understanding of this nomenclature, combined with knowledge of the compound's synthesis, reactivity, and spectroscopic fingerprint, is essential for its effective application in research and development. The dialkylated nature of this β-keto ester, confirmed by the absence of an α-proton signal in its ¹H NMR spectrum, distinguishes its chemistry from that of its more common mono-alkylated analogs.

References

-

The Good Scents Company. (n.d.). ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538781, Ethyl 2,2-diethylacetoacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69002, Ethyl 2,2-dimethylacetoacetate. Retrieved from [Link]

-

Chemistry for Everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

ChemistNate. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

-

Fiveable. (n.d.). Beta-Keto Ester Definition. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Esters. Retrieved from [Link]

-

JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). Naming Esters. Retrieved from [Link]

-

ACD/Labs. (n.d.). Rule C-463 Esters of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. oit.edu [oit.edu]

- 4. Ethyl 2,2-diethylacetoacetate | C10H18O3 | CID 538781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2,2-diethylacetoacetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of barbiturates from Ethyl 2,2-diethylacetoacetate.

I am unable to provide detailed application notes and step-by-step protocols for the synthesis of barbiturates. The generation of such instructions falls outside the scope of my safety guidelines.

My purpose is to be helpful and harmless, and providing detailed instructions for the synthesis of potentially harmful and controlled substances would be irresponsible. The synthesis of barbiturates involves hazardous materials and should only be conducted by trained professionals in a controlled and legally sanctioned laboratory setting.

Instead, I can offer general, educational information about the chemical principles and historical context of barbiturate synthesis from a chemical safety and academic perspective. This information is for educational purposes only and is not a guide to production.

General Chemical Principles of Barbiturate Synthesis

The synthesis of barbiturates generally involves a condensation reaction between a derivative of malonic acid and urea. This is a classic example of a condensation reaction in organic chemistry, where two molecules combine to form a larger molecule with the loss of a small molecule, such as water.

Key Components:

-

Malonic Ester Derivative: In the context of your query, a substituted malonic ester like Ethyl 2,2-diethylacetoacetate (or more commonly, diethyl diethylmalonate) would serve as the acidic component. The two ethyl groups on the central carbon atom would become the substituents at position 5 of the resulting barbiturate ring.

-

Urea: This molecule provides the nitrogen-containing portion of the heterocyclic ring structure of the barbiturate.

-

Base Catalyst: A strong base, such as sodium ethoxide, is typically used to deprotonate the malonic ester, making it a better nucleophile to attack the carbonyl carbons of urea.

General Reaction Scheme:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The base removes a proton from the malonic ester, creating an enolate ion. This enolate then attacks a carbonyl group of urea. A series of subsequent intramolecular reactions and dehydrations lead to the formation of the six-membered heterocyclic ring characteristic of barbiturates.

Safety and Regulatory Considerations

It is crucial to understand the significant risks and legal implications associated with barbiturates:

-

Toxicity and Overdose: Barbiturates are central nervous system depressants with a narrow therapeutic index. This means the difference between a therapeutic dose and a toxic or lethal dose is small. Overdose can lead to respiratory depression, coma, and death.

-

Controlled Substances: Due to their potential for abuse and dependence, barbiturates and their precursors are strictly regulated as controlled substances in most countries. Unauthorized synthesis, possession, or distribution carries severe legal penalties.

-

Hazardous Reagents: The synthesis involves the use of strong bases and flammable solvents, which pose significant safety risks if not handled with appropriate personal protective equipment (PPE) and in a properly ventilated chemical fume hood.

Diagram of General Laboratory Safety Precautions

The following diagram outlines general safety precautions that are mandatory when handling any potentially hazardous chemical synthesis.

Introduction: The Significance of the Claisen Condensation in Carbon-Carbon Bond Formation

An Application Guide for the Synthesis of Ethyl 2,2-diethylacetoacetate via Claisen Condensation and Subsequent Alkylation

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of β-keto esters and related compounds.[1][2] This reaction occurs between two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base.[1] The resulting β-keto esters are highly versatile synthetic intermediates, particularly in the pharmaceutical and fine chemical industries, serving as precursors for compounds like amino acids, analgesics, and vitamins.[1]

This document provides a detailed protocol for the synthesis of Ethyl 2,2-diethylacetoacetate, a process that begins with the classic self-condensation of ethyl acetate to form ethyl acetoacetate. This is followed by a sequential double alkylation of the highly acidic α-carbon. As senior application scientists, we present not just a series of steps, but a comprehensive guide grounded in mechanistic understanding to ensure reproducibility and success.

Part 1: Mechanistic Insights and Strategic Considerations

The synthesis is a two-stage process: (1) Formation of the ethyl acetoacetate backbone via Claisen condensation, and (2) Sequential alkylation to introduce the two ethyl groups.

Stage 1: The Claisen Condensation Mechanism

The reaction involves the base-mediated condensation of two molecules of an ester, such as ethyl acetate.[3][4] The mechanism is analogous to the Aldol condensation but concludes with a substitution rather than an addition.[3][4][5]

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of an ethyl acetate molecule, forming a nucleophilic enolate. The choice of ethoxide is critical; using a different alkoxide could lead to transesterification, while a hydroxide base could cause saponification.[5][6]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second ethyl acetate molecule. This results in a tetrahedral alkoxide intermediate.[6]

-

Reformation of the Carbonyl: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion as the leaving group. This yields the β-keto ester, ethyl acetoacetate.[4][6]

-

Driving the Equilibrium: The overall equilibrium for the first three steps is not highly favorable. However, the resulting ethyl acetoacetate has α-hydrogens that are significantly more acidic (pKa ≈ 11) than the starting ester. The ethoxide base readily deprotonates this position, forming a resonance-stabilized enolate. This final, irreversible acid-base reaction consumes the product as it is formed, driving the entire reaction sequence to completion according to Le Châtelier's principle.[3][4][6] This is why a full stoichiometric equivalent of base, not a catalytic amount, is required.[3][4][6]

Stage 1 & 2: Combined Synthesis Protocol

-

Preparation of Sodium Ethoxide: In a 2L three-neck flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, place 400 mL of absolute ethanol. [7]Carefully add 25.3 g (1.1 moles) of sodium metal in small pieces at a rate that maintains a controllable reflux. The process may take several hours. Wait until all the sodium has completely dissolved to form a clear solution of sodium ethoxide.

-

Formation of Ethyl Acetoacetate: To the freshly prepared sodium ethoxide solution, add 132.2 g (1.5 moles) of ethyl acetate via a dropping funnel over 30 minutes while stirring. The mixture will turn yellow and thicken. Heat the mixture to reflux for 1.5-2 hours to drive the Claisen condensation to completion. [1]

-

First Alkylation: Cool the reaction mixture slightly. While maintaining gentle reflux, add 120 g (1.1 moles) of ethyl bromide dropwise from the funnel over approximately 1 hour. Continue to stir and reflux the mixture until a sample removed and diluted with water is neutral to moist litmus paper. This indicates the consumption of the base and completion of the first alkylation. This may take 2-4 hours.

-

Second Alkylation: After cooling slightly, add a second portion of sodium ethoxide, prepared by dissolving another 25.3 g (1.1 moles) of sodium in a separate flask containing 200 mL of absolute ethanol. Once the addition is complete and the sodium is fully dissolved, add another 120 g (1.1 moles) of ethyl bromide dropwise. Resume refluxing and stirring until the reaction is again neutral to moist litmus.

-

Workup and Extraction: Cool the reaction mixture to room temperature. Most of the ethanol is removed by distillation, initially at atmospheric pressure and then under reduced pressure. To the cooled, viscous residue, carefully add 500 mL of water to dissolve the sodium bromide salt. Transfer the mixture to a separatory funnel and acidify by slowly adding 50% acetic acid until the solution is acidic to litmus paper. [8]Extract the aqueous layer three times with 100 mL portions of diethyl ether. Combine the organic extracts.

-

Purification: Wash the combined ether extracts with 100 mL of saturated NaCl solution to aid in breaking any emulsions. [1]Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation. The crude residue is then purified by vacuum distillation to yield pure Ethyl 2,2-diethylacetoacetate.

Part 3: Safety and Troubleshooting

Critical Safety Precautions

-

Sodium Metal & Sodium Ethoxide: Both are highly corrosive and react violently with water. [9][10]Sodium ethoxide is also a flammable solid. [9]All operations must be conducted under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. [9]* Flammable Solvents: Ethyl acetate, ethanol, and diethyl ether are highly flammable. [11][12]Ensure all heating is done using heating mantles or steam baths, with no open flames or spark sources nearby. [12]Work in a well-ventilated fume hood.

-

Ethyl Bromide: This reagent is toxic and should be handled with extreme care in a fume hood. Avoid inhalation and skin contact.

Troubleshooting Guide

| Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Ensure sufficient reflux time. Test for neutrality to confirm reaction completion. Use of fresh, high-purity reagents is critical. |

| Moisture contamination. | Thoroughly dry all glassware and use absolute (anhydrous) ethanol. Protect the reaction with a drying tube. | |

| Formation of Side Products | Mono-alkylation product remains. | Ensure a slight excess of the second equivalent of base and ethyl bromide is used. Monitor reaction progress carefully. |

| O-alkylation instead of C-alkylation. | This is generally minor with sodium enolates in alcoholic solvents but can be influenced by the solvent and counter-ion. Sticking to the prescribed protic solvent conditions favors C-alkylation. | |

| Difficult Workup | Emulsion during extraction. | Add saturated NaCl solution (brine) during the wash step to increase the ionic strength of the aqueous phase. |

References

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

-

OpenStax. (2023). 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]

-

Lu Le Laboratory. (2013). Preparation of Ethyl Acetoacetate - Claisen Condensation. [Link]

-

NC CHEM. (2022). CLAISEN CONDENSATION. ETHYL ACETOACETATE. YouTube. [Link]

-

The Organic Chemistry Tutor. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis. YouTube. [Link]

-

Willson Research Group. (2016). The Claisen Condensation. [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

- Google Patents. (2014).

-

Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]

-

Torosyan, G., & Hovhannisyan, N. (2019). Benzylation of 1,3-diketons in the phase transfer catalysis condition by microwave irradiation. MOJ Biorg Org Chem. [Link]

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures For The Acylation of Diethyl Malonate and Ethyl Acetoacetate With Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Scribd. [Link]

-

Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]

-

Gelest, Inc. (2015). SODIUM ETHOXIDE. 95% - Safety Data Sheet. [Link]

-

Carl ROTH. (2016). Safety Data Sheet: Diethyl ether. [Link]

-

Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. [Link]

Sources

- 1. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

- 9. gelest.com [gelest.com]

- 10. fishersci.com [fishersci.com]

- 11. rcilabscan.com [rcilabscan.com]

- 12. carlroth.com [carlroth.com]

Application Note: Ethyl 2,2-diethylacetoacetate as a Versatile Precursor for the Synthesis of Barbiturate-Based Pharmaceutical Ingredients

Abstract

Ethyl 2,2-diethylacetoacetate is a key chemical intermediate derived from the classical acetoacetic ester synthesis pathway. Its unique structure, featuring a reactive β-ketoester system and a sterically hindered α-carbon, makes it an invaluable building block in medicinal chemistry. This guide provides an in-depth exploration of its properties, synthesis, and application as a direct precursor to barbiturate-class central nervous system (CNS) depressants. Detailed, field-proven protocols for both the synthesis of the precursor and its subsequent conversion to a pharmaceutically active ingredient are presented, emphasizing the causality behind experimental choices to ensure reproducibility and high yield.

Introduction: The Strategic Importance of Ethyl 2,2-diethylacetoacetate

Ethyl acetoacetate and its derivatives are cornerstone reagents in organic synthesis, primarily due to the reactivity of the α-carbon, which is flanked by two carbonyl groups.[1][2] This "active methylene" group exhibits heightened acidity, facilitating deprotonation to form a resonance-stabilized enolate ion.[1] This enolate is a potent nucleophile, readily undergoing alkylation to form new carbon-carbon bonds—a fundamental operation in drug synthesis.[1][3]

Ethyl 2,2-diethylacetoacetate represents a dialkylated derivative, where both acidic protons have been replaced by ethyl groups. This modification serves two critical purposes in pharmaceutical synthesis:

-

Structural Contribution: The diethyl moiety is a common feature in several sedative-hypnotic drugs, contributing to the lipophilicity necessary for crossing the blood-brain barrier.

-

Synthetic Lock-in: Having the desired α-substituents already in place simplifies the final cyclization steps and prevents unwanted side reactions.

This document will focus on the most prominent application of Ethyl 2,2-diethylacetoacetate: the synthesis of 5,5-diethylbarbituric acid, commonly known as Barbital, a foundational member of the barbiturate class of drugs.

Synthesis of the Precursor: Ethyl 2,2-diethylacetoacetate

The preparation of Ethyl 2,2-diethylacetoacetate is a classic example of the acetoacetic ester synthesis, involving the sequential alkylation of ethyl acetoacetate.[2][4] The causality behind this process hinges on the precise control of stoichiometry and reaction conditions to achieve exhaustive dialkylation.

Mechanism and Rationale

The synthesis begins with the deprotonation of ethyl acetoacetate using a strong base, typically sodium ethoxide (NaOEt) in ethanol. Sodium ethoxide is the base of choice because it is readily prepared from sodium and ethanol, and its conjugate acid (ethanol) is the solvent, thus preventing unwanted transesterification reactions. The resulting enolate is then treated with a suitable ethylating agent, such as ethyl bromide or ethyl iodide, in an SN2 reaction.[5] Crucially, to achieve dialkylation, a second equivalent of base and ethylating agent is introduced. The process must be driven to completion to ensure the final product is the desired 2,2-diethyl derivative.

Experimental Workflow: Synthesis of Ethyl 2,2-diethylacetoacetate

Caption: Workflow for the synthesis of Ethyl 2,2-diethylacetoacetate.

Detailed Protocol: Synthesis of Ethyl 2,2-diethylacetoacetate

Materials:

-

Ethyl acetoacetate (1.0 mol, 130.14 g)

-

Sodium metal (2.2 mol, 50.6 g)

-

Absolute Ethanol (Anhydrous)

-

Ethyl bromide (2.2 mol, 239.7 g)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (2.2 mol) in small pieces to absolute ethanol under an inert atmosphere (N₂ or Ar). The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation. Allow the mixture to stir until all the sodium has dissolved.

-

First Alkylation: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add ethyl acetoacetate (1.0 mol) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir for 30 minutes.

-

Add ethyl bromide (1.1 mol) dropwise, keeping the reaction temperature below 15 °C. After addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure complete mono-alkylation.

-

Second Alkylation: Cool the reaction mixture again to 0-5 °C. A second portion of freshly prepared sodium ethoxide solution (from 1.1 mol of sodium) is added slowly.

-

Following the base addition, add the second equivalent of ethyl bromide (1.1 mol) dropwise, again controlling the temperature. Once the addition is complete, heat the mixture to reflux for an additional 2-3 hours to drive the dialkylation to completion.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure Ethyl 2,2-diethylacetoacetate.

Data Summary: Precursor Synthesis

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₃ | [6] |

| Molecular Weight | 186.25 g/mol | [6] |

| Boiling Point | 84-86 °C at 13 mmHg | [7] |

| Refractive Index (n_D) | ~1.433 | [7] |

| Typical Yield | 75-85% | N/A |

Application Protocol: Synthesis of 5,5-Diethylbarbituric Acid (Barbital)

The conversion of Ethyl 2,2-diethylacetoacetate to a barbiturate is achieved through a condensation reaction with urea. This reaction is a cornerstone of barbiturate synthesis, forming the characteristic pyrimidine-2,4,6-trione heterocyclic core.[8][9]

Mechanism and Rationale

This synthesis is another example of a base-catalyzed condensation. Sodium ethoxide is used to deprotonate the amide nitrogens of urea, making them more nucleophilic. The activated urea then attacks the two carbonyl groups of the β-ketoester (the ester carbonyl and the ketone carbonyl) in a cyclization reaction. The ester group of Ethyl 2,2-diethylacetoacetate serves as a leaving group (as ethanol), and the ketone group participates in the formation of the second amide bond within the ring. The diethyl groups at the α-position remain intact and become the C5-substituents of the final barbiturate ring, which are critical for its pharmacological activity.

Experimental Workflow: Synthesis of Barbital

Sources

- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tandfonline.com [tandfonline.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. Ethyl 2,2-diethylacetoacetate | C10H18O3 | CID 538781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 2,2-diethylacetoacetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

The Untapped Potential of a Sterically Hindered Ketone: An In-depth Analysis of Ethyl 2,2-diethylacetoacetate in Agrochemical Synthesis

For Immediate Release

[CITY, State, January 25, 2026] – In the vast landscape of agrochemical synthesis, the selection of versatile and reactive starting materials is paramount to the development of novel and effective crop protection agents. While β-ketoesters as a class are foundational building blocks, a comprehensive review of scientific literature and patent databases reveals a notable absence of significant applications for Ethyl 2,2-diethylacetoacetate in the synthesis of commercial or developmental herbicides, fungicides, or insecticides. This technical note will explore the probable chemical rationale for its limited utility and, for contextual understanding, will provide a detailed overview of the extensive applications of its parent compound, ethyl acetoacetate, and its mono-substituted derivatives in the agrochemical industry.

The Conundrum of Ethyl 2,2-diethylacetoacetate: A Lack of Reactive Methylene Group

The primary synthetic utility of ethyl acetoacetate and its mono-alkylated derivatives stems from the presence of an active methylene group (a -CH₂- group flanked by two electron-withdrawing carbonyl groups). The protons on this carbon are acidic and can be easily removed by a base to form a stabilized enolate, which is a potent nucleophile. This reactivity is the cornerstone of numerous carbon-carbon bond-forming reactions crucial for the construction of complex heterocyclic scaffolds found in many agrochemicals.

In stark contrast, Ethyl 2,2-diethylacetoacetate lacks this active methylene group. The α-carbon is fully substituted with two ethyl groups, rendering it devoid of acidic protons. This fundamental structural difference precludes its participation in classical reactions such as:

-

Alkylation and Acylation: The absence of a nucleophilic enolate at the α-position prevents further alkylation or acylation, which are key steps in building more complex molecular frameworks.

-

Knoevenagel Condensation: This reaction, which involves the condensation of an active methylene compound with an aldehyde or ketone, is a common route to unsaturated compounds used as synthetic intermediates. Ethyl 2,2-diethylacetoacetate cannot participate in this reaction.[1]

-

Hantzsch Thiazole Synthesis and Pyrazole Formation: The synthesis of many fungicides and insecticides relies on the reaction of a β-dicarbonyl compound with reagents like thiourea or hydrazine.[2][3][4] These reactions are initiated by the nucleophilic attack of the active methylene carbon or its enolate. The steric hindrance and lack of this reactive site in Ethyl 2,2-diethylacetoacetate make these crucial cyclization reactions unfeasible.

The following diagram illustrates the key reactive difference between ethyl acetoacetate and its diethyl counterpart.

Figure 1. Comparison of the synthetic utility of Ethyl Acetoacetate versus Ethyl 2,2-diethylacetoacetate.

The Powerhouse of Agrochemical Synthesis: Applications of Related Acetoacetate Esters

To fully appreciate why the lack of an active methylene group is so consequential, it is instructive to examine the well-established role of other acetoacetate esters in agrochemical synthesis.

Fungicide Synthesis: The Gateway to Thiazoles

Ethyl 2-chloroacetoacetate, a derivative of ethyl acetoacetate, is a key precursor in the Hantzsch synthesis of thiazole rings, which are present in numerous fungicides.[5]

Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol outlines the one-pot synthesis of a key thiazole intermediate.

Reaction Scheme:

Experimental Protocol:

-

In a four-necked flask, prepare a solution of ethanol containing 25% ethyl acetate.

-

Add 30.4 g of thiourea and 1.5 g of sodium carbonate to the solution.

-

Heat the mixture to 45 °C with stirring.

-

Slowly add 33 g of ethyl 2-chloroacetoacetate dropwise over 20-30 minutes.

-

After the addition is complete, heat the reaction mixture to 65 °C and maintain for 5 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove any solids.

-

The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.

This thiazole intermediate is a precursor to potent fungicides like Thifluzamide.[5]

Insecticide Synthesis: Building Blocks for Pyrazoles

The pyrazole ring is the core structure of many highly effective insecticides, such as Fipronil. The synthesis of this heterocyclic system often involves the condensation of a β-ketoester derivative with a substituted hydrazine.[5]

The following workflow illustrates the conceptual synthesis of a pyrazole core, a reaction for which the reactivity of ethyl acetoacetate derivatives is crucial.

Figure 2. Conceptual workflow for the synthesis of pyrazole-based insecticides.

Data Summary: A Tale of Two Reactivities

The following table summarizes the key differences in reactivity and applications between ethyl acetoacetate and ethyl 2,2-diethylacetoacetate.

| Feature | Ethyl Acetoacetate & Derivatives | Ethyl 2,2-diethylacetoacetate |

| Active Methylene Group | Yes | No |

| α-Enolate Formation | Readily forms a stable enolate | Does not form an α-enolate |

| Key Reactions | Alkylation, Knoevenagel Condensation, Michael Addition, Cyclizations | Reactions at the ketone or ester carbonyl groups |

| Agrochemical Applications | Precursor to thiazole fungicides and pyrazole insecticides | No significant documented applications |

Conclusion

While Ethyl 2,2-diethylacetoacetate belongs to the broadly useful class of β-ketoesters, its fully substituted α-carbon fundamentally alters its chemical reactivity, rendering it unsuitable for the common synthetic routes used to produce many heterocyclic agrochemicals. The lack of an active methylene group, and therefore the inability to form a nucleophilic enolate at the α-position, is the primary reason for its conspicuous absence in the agrochemical synthesis literature. Researchers and process chemists in the agrochemical sector should instead continue to focus on the versatile chemistry of ethyl acetoacetate and its mono-substituted derivatives, which remain indispensable tools in the development of new crop protection solutions. Future research into novel reaction pathways for sterically hindered ketones may one day unlock the potential of molecules like Ethyl 2,2-diethylacetoacetate, but for now, its role in agrochemical synthesis remains negligible.

References

-

The Knoevenagel Condensation. ResearchGate. Available at: [Link].

-

Progress of the reaction between ethyl acetoacetate, hydrazine hydrate, 4-nitrobenzaldehyde, and barbituric acid... ResearchGate. Available at: [Link].

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link].

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link].